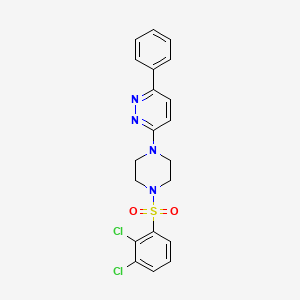
3-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Piperazine derivatives are known to have a wide range of biological and pharmaceutical activities . The compound has a sulfonyl group attached to the piperazine ring, which is further connected to a dichlorophenyl group and a phenylpyridazine group .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . For example, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The piperazine ring in the molecule can adopt a chair conformation with N—H and C—H bonds in axial–axial and equatorial–equatorial positions . The dichlorophenyl group, the sulfonyl group, and the phenylpyridazine group are likely to contribute to the overall conformation and stability of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the piperazine ring and the sulfonyl group. The piperazine ring can undergo a variety of reactions, including substitution and addition reactions . The sulfonyl group can also participate in a variety of reactions, including nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds similar to 3-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine have demonstrated potential in anticancer research. For instance, Szafrański and Sławiński (2015) synthesized a compound exhibiting activity and selectivity toward leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015). Yurttaş et al. (2014) identified compounds with promising antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).
Antimicrobial and Antibacterial Properties
Khan et al. (2019) synthesized derivatives that displayed significant antibacterial, antifungal, and anthelmintic activity (Khan et al., 2019). Another study by Patel and Patel (2010) reported compounds demonstrating excellent antibacterial and antifungal activity against various organisms (N. Patel & S. D. Patel, 2010).
Radioligand Binding and Functional Assays
A study by Borrmann et al. (2009) involved designing, synthesizing, and characterizing a series of compounds in radioligand binding and functional assays at adenosine A2B receptors, discovering antagonists with subnanomolar affinity and high selectivity (Borrmann et al., 2009).
Antipsychotic Agents
Park et al. (2010) synthesized (piperazin-1-yl-phenyl)-arylsulfonamides identified for their high affinities as atypical antipsychotic agents, particularly for 5-HT(2C) and 5-HT(6) receptors (C. Park et al., 2010).
Antidepressant Activity
Zajdel et al. (2013) synthesized new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole, exhibiting significant antidepressant activity in functional assays and animal models (Zajdel et al., 2013).
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its biological activities, optimization of its synthesis, and investigation of its potential applications in drug development. Given its structural similarity to known antipsychotic drugs, it could be a promising candidate for further study in this area .
Eigenschaften
IUPAC Name |
3-[4-(2,3-dichlorophenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O2S/c21-16-7-4-8-18(20(16)22)29(27,28)26-13-11-25(12-14-26)19-10-9-17(23-24-19)15-5-2-1-3-6-15/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHXDIQYVVXPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(4-oxo-3H-quinazolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B2438289.png)

![Ethyl 4-[[2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2438292.png)

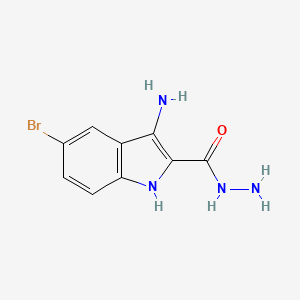
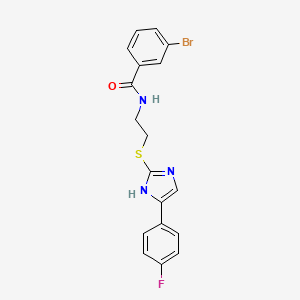
![(Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2438299.png)
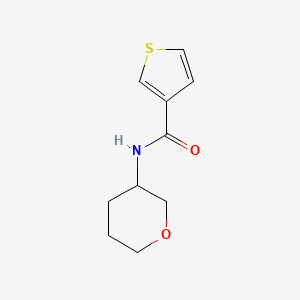

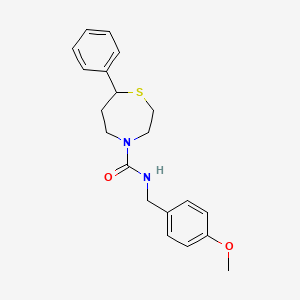
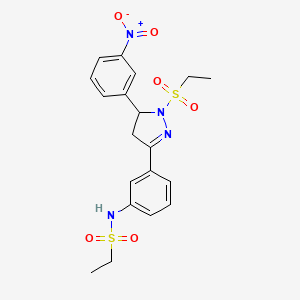
![N-(3,4-dimethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2438308.png)
![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate](/img/structure/B2438310.png)